2-(5-fluoro-6-(methylsulfonamido)pyridin-3-yl)-N-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-56: is a synthetic organic compound known for its role as a modulator of the necroptosis executor protein, mixed lineage kinase domain-like protein. This compound has shown potential in inhibiting the oligomerization of mixed lineage kinase domain-like protein and reducing its translocation to the membrane, thereby inhibiting the necroptosis pathway .
Preparation Methods
The preparation of PMID25666693-Compound-56 involves a series of synthetic routes and reaction conditions. The compound is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods for this compound are designed to ensure high yield and purity, often involving the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
PMID25666693-Compound-56: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
PMID25666693-Compound-56: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the mechanisms and pathways of chemical transformations.
Biology: The compound is employed in cell biology research to investigate the role of necroptosis in cell death and survival.
Medicine: It has potential therapeutic applications in the treatment of diseases involving necroptosis, such as neurodegenerative disorders and certain types of cancer.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals
Mechanism of Action
The mechanism of action of PMID25666693-Compound-56 involves its interaction with the mixed lineage kinase domain-like protein. By inhibiting the oligomerization of this protein and reducing its translocation to the membrane, the compound effectively inhibits the necroptosis pathway. This action is mediated through specific molecular targets and pathways, including the modulation of protein-protein interactions and the regulation of intracellular signaling cascades .
Properties
Molecular Formula |
C22H27F4N5O3S |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
2-[5-fluoro-6-(methanesulfonamido)pyridin-3-yl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]propanamide |
InChI |
InChI=1S/C22H27F4N5O3S/c1-13-6-8-31(9-7-13)20-15(4-5-18(29-20)22(24,25)26)11-28-21(32)14(2)16-10-17(23)19(27-12-16)30-35(3,33)34/h4-5,10,12-14H,6-9,11H2,1-3H3,(H,27,30)(H,28,32) |
InChI Key |
PZSVFYQEXXZEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)CNC(=O)C(C)C3=CC(=C(N=C3)NS(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.